IDO1 Inhibitory Activity: 2-Hydrazinobenzothiazole as a Baseline for Target Engagement Potential
The des-methoxy analog, 2-hydrazinobenzothiazole, exhibits measurable inhibition of recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 8.0 ± 2.3 μM, representing a 32-fold weaker potency compared to phenylhydrazine (IC₅₀ = 0.25 ± 0.07 μM) in the same assay [1]. While direct IDO1 data for the 5-methoxy-substituted target compound is not available in the primary literature, this data establishes the 2-hydrazinobenzothiazole core as a viable IDO1 ligand scaffold and provides a quantitative baseline for evaluating the potential impact of the 5-methoxy substituent, which SAR trends suggest may further modulate potency [2]. Users should verify whether the 5-methoxy group enhances or diminishes activity relative to this baseline.
| Evidence Dimension | Inhibition of recombinant human IDO1 (rhIDO1) enzymatic activity |
|---|---|
| Target Compound Data | Not directly reported; data for des-methoxy analog (2-hydrazinobenzothiazole): IC₅₀ = 8.0 ± 2.3 μM |
| Comparator Or Baseline | Phenylhydrazine: IC₅₀ = 0.25 ± 0.07 μM |
| Quantified Difference | Phenylhydrazine is 32-fold more potent than 2-hydrazinobenzothiazole |
| Conditions | In vitro enzyme inhibition assay using recombinant human IDO1 |
Why This Matters
This data positions the 2-hydrazinobenzothiazole core as a moderate-potency IDO1 ligand, offering a quantitative benchmark against which the influence of the 5-methoxy group—a known potency modulator in other benzothiazole series—can be rationally assessed.
- [1] Fung, S. P., Wang, H., Tomek, P., Squire, C. J., Flanagan, J. U., Palmer, B. D., ... & Ching, L. M. (2013). Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1). Bioorganic & Medicinal Chemistry, 21(24), 7595-7603. View Source
- [2] Salahuddin, Mazumder, A., & Yar, M. S. (2017). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances, 7(24), 14878-14888. View Source
